Stannane, butylhydroxyoxo-
Overview
Description
It is a white, amorphous solid that is hydrolytically stable and primarily used as a phase transfer catalyst in various chemical reactions . This compound is known for its ability to catalyze esterification and polycondensation reactions, making it valuable in the production of polyester resins and polymeric plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, butylhydroxyoxo- typically involves the reaction of butyltin trichloride with water or a hydroxide source . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Here is a general synthetic route:
Reactants: Butyltin trichloride (C₄H₉SnCl₃) and water (H₂O).
Reaction Conditions: The reaction is conducted at room temperature with continuous stirring.
Procedure: Butyltin trichloride is slowly added to water, and the mixture is stirred until the reaction is complete. The product is then isolated and purified.
Industrial Production Methods
In industrial settings, the production of stannane, butylhydroxyoxo- follows similar principles but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with efficient mixing and temperature control systems.
Chemical Reactions Analysis
Types of Reactions
Stannane, butylhydroxyoxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyltin oxides.
Reduction: It can be reduced to butyltin hydrides.
Substitution: It can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halides like chlorine (Cl₂) and bromine (Br₂) are typical reagents.
Major Products Formed
Oxidation: Butyltin oxides.
Reduction: Butyltin hydrides.
Substitution: Various butyltin halides.
Scientific Research Applications
Stannane, butylhydroxyoxo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of stannane, butylhydroxyoxo- involves its role as a catalyst in chemical reactions. It facilitates the formation of ester bonds by activating carboxylic acids and alcohols, thereby accelerating the esterification process . The compound interacts with the reactants through coordination with the tin center, which enhances the reactivity of the functional groups involved .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide (C₈H₁₈O₂Sn): Another organotin compound used as a catalyst in similar reactions.
Butyltin trichloride (C₄H₉SnCl₃): A precursor in the synthesis of stannane, butylhydroxyoxo-.
Dibutyltin dichloride (C₈H₁₈Cl₂Sn): Used in the production of other organotin compounds.
Uniqueness
Stannane, butylhydroxyoxo- is unique due to its hydrolytic stability and ability to catalyze reactions at lower temperatures compared to other organotin compounds . This property makes it particularly valuable in industrial applications where energy efficiency is crucial .
Properties
IUPAC Name |
butyl-hydroxy-oxotin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.H2O.O.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;1H2;;/q;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMDCQAEONXND-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062298 | |
Record name | Stannane, butylhydroxyoxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid | |
Record name | Stannane, butylhydroxyoxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2273-43-0 | |
Record name | Butylhydroxyoxostannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2273-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylstannonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylstannonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butylstannonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, butylhydroxyoxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stannane, butylhydroxyoxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylhydroxyoxostannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYLSTANNONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G34WDA7Z2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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